molecular formula C16H14Cl3NO3S B2644615 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime CAS No. 338400-69-4

2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime

Cat. No.: B2644615
CAS No.: 338400-69-4
M. Wt: 406.7
InChI Key: GZUJTINYQUYPAL-SILNSSARSA-N
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Description

The compound 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime features a dichlorophenyl backbone substituted with a sulfonyl-linked 2-chlorobenzyl group and an O-methyloxime moiety. Its structure is characterized by:

  • A 2,4-dichlorophenyl group, which enhances electron-withdrawing effects and stability.
  • An O-methyloxime (-N-O-CH₃) group, which may influence stereoelectronic properties and biological activity.

Properties

IUPAC Name

(E)-2-[(2-chlorophenyl)methylsulfonyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO3S/c1-23-20-16(13-7-6-12(17)8-15(13)19)10-24(21,22)9-11-4-2-3-5-14(11)18/h2-8H,9-10H2,1H3/b20-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUJTINYQUYPAL-SILNSSARSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CS(=O)(=O)CC1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CS(=O)(=O)CC1=CC=CC=C1Cl)\C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethanone Core: The initial step involves the formation of the ethanone core by reacting 2,4-dichlorobenzaldehyde with an appropriate sulfonyl chloride under basic conditions to yield the intermediate sulfonyl ethanone.

    Introduction of the Chlorobenzyl Group: The intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.

    Oxime Formation: Finally, the ethanone derivative is treated with hydroxylamine hydrochloride in the presence of a base to form the O-methyloxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxime functionality can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Pyrifenox (1-(2,4-Dichlorophenyl)-2-(3-Pyridinyl)ethanone O-Methyloxime)

Key Differences :

Parameter Target Compound Pyrifenox
Molecular Formula Not explicitly stated* C₁₄H₁₂Cl₂N₂O
Molecular Weight Likely >300 g/mol (due to -SO₂-) 295.164 g/mol
Key Substituents 2-Chlorobenzyl-sulfonyl 3-Pyridinyl
Applications Undocumented Fungicide (e.g., Dorado, Furado)

Functional Impact :

  • Pyrifenox’s pyridinyl group facilitates π-π interactions in fungal enzyme binding, whereas the target compound’s sulfonyl group may enhance solubility and oxidative stability .

2-[(3-Chlorobenzyl)sulfanyl]-1-(4-Chlorophenyl)-1-ethanone O-Methyloxime

Key Differences :

Parameter Target Compound 3-Chlorobenzyl Analogue
Substituent Positions 2-Chlorobenzyl, 2,4-dichlorophenyl 3-Chlorobenzyl, 4-chlorophenyl
Bridge Type Sulfonyl (-SO₂-) Sulfanyl (-S-)
CAS Number Undocumented 320422-50-2

Functional Impact :

1-(2,4-Dichlorophenyl)-2-(2,4,5-Trichlorophenoxy)-1-ethanone O-Methyloxime

Key Differences :

Parameter Target Compound Trichlorophenoxy Analogue
Substituents Sulfonyl-linked benzyl 2,4,5-Trichlorophenoxy ether
Molecular Weight Likely lower Higher (due to three Cl atoms)
CAS Number Undocumented Listed under AKOS005083052

Functional Impact :

  • The phenoxy ether group in the analog introduces steric bulk and lipophilicity, which may alter binding kinetics in biological targets .

Imidazole Derivatives (e.g., Imazalil)

Key Differences :

Parameter Target Compound Imazalil
Core Structure O-Methyloxime Imidazole ring
Applications Undocumented Antifungal (e.g., Freshgard)

Functional Impact :

  • Imazalil’s imidazole ring targets fungal cytochrome P450 enzymes, whereas the O-methyloxime in the target compound may interact via alternative mechanisms (e.g., metal chelation) .

Data Table: Comparative Overview

Compound Name Molecular Formula Key Substituents Applications Evidence Source
Target Compound Undocumented 2-Cl-benzyl-SO₂-, O-methyloxime Undocumented -
Pyrifenox C₁₄H₁₂Cl₂N₂O 3-Pyridinyl Fungicide
3-Chlorobenzyl-sulfanyl analog C₁₄H₁₁Cl₂NOS 3-Cl-benzyl-S- Undocumented
2,4,5-Trichlorophenoxy analog C₁₄H₈Cl₅NO₂ 2,4,5-Cl₃-phenoxy Undocumented
Imazalil C₁₄H₁₄Cl₂N₂O Imidazole Antifungal

Research Implications

Future studies on the target compound should prioritize:

  • Synthesis and purification protocols.
  • Biological activity screening against fungal/pest targets.
  • Comparative pharmacokinetic profiling with analogs like pyrifenox .

Biological Activity

The compound 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime is a synthetic organic molecule characterized by its unique sulfonyl and oxime functionalities. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H15Cl2N1O3SC_{16}H_{15}Cl_2N_1O_3S. Its structure includes a sulfonyl group attached to a chlorobenzyl moiety and a dichlorophenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₅Cl₂N₁O₃S
Molecular Weight367.27 g/mol
IUPAC Name2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing sulfonyl groups have been shown to inhibit bacterial growth effectively. The specific activity of 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime against various bacterial strains remains to be fully characterized but is expected to follow this trend based on structural similarities.

Anticancer Properties

The potential anticancer activity of this compound can be inferred from studies on related sulfonamide derivatives, which have demonstrated the ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key metabolic enzymes or pathways that are critical for cancer cell proliferation.

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that compounds with similar functional groups showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly depending on the substituents on the benzene rings.
    CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
    2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloximeTBDTBD
    Related Sulfonamide A3216
    Related Sulfonamide B6432
  • Anticancer Activity : In vitro studies on similar compounds have shown that they can inhibit cell growth in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing cell cycle arrest and apoptosis.
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that related compounds effectively inhibited AChE with IC50 values in the low micromolar range, suggesting a potential therapeutic application in treating Alzheimer's disease.

Q & A

Q. What mechanistic insights can be gained from studying its redox behavior?

  • Methodological Answer:
  • Cyclic Voltammetry: Characterize oxidation/reduction potentials to identify reactive sites.
  • EPR Spectroscopy: Detect radical intermediates formed during redox processes .

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